2-Butyl-5-hydroxy-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

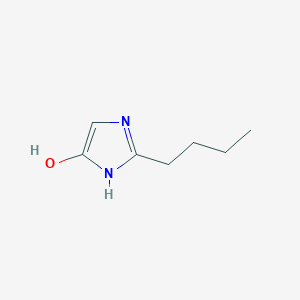

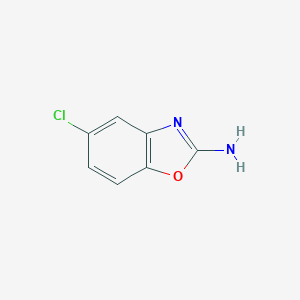

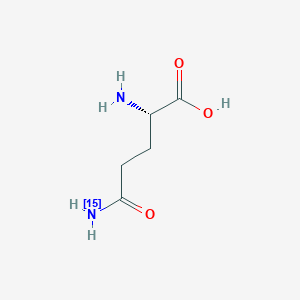

“2-Butyl-5-hydroxy-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Pharmaceutical Applications

2-Butyl-5-hydroxy-1H-imidazole: is a versatile compound in pharmaceutical research due to its imidazole ring, a common motif in many biologically active molecules. It’s used in the synthesis of various drugs, including those with anticancer , anti-inflammatory , and antimicrobial properties . The hydroxy group in the 5-position can be a crucial pharmacophore, enhancing the compound’s interaction with biological targets.

Agrochemical Research

In agrochemistry, this compound may serve as a precursor for the development of new fungicides , herbicides , and plant growth regulators . The imidazole ring’s nitrogen atoms can chelate metal ions, which is beneficial in creating compounds that can disrupt the metal-dependent enzymes of pests and weeds .

Material Science

The compound’s structural features make it suitable for creating functional materials , particularly in the field of electronics. Imidazoles are known for their thermal stability and conductive properties, making them ideal for use in polymeric materials for electronics and dyes for solar cells .

Catalysis

2-Butyl-5-hydroxy-1H-imidazole: can act as a ligand in catalysis due to its ability to donate electrons through the imidazole ring. This makes it valuable in the synthesis of N-heterocyclic carbenes (NHCs) , which are used as catalysts in a variety of chemical reactions, including those in green chemistry applications .

Organic Synthesis

This compound is also important in organic synthesis. It can be used to create a wide range of heterocyclic compounds with potential applications in medicinal chemistry. Its derivatives can be synthesized through various reactions, including ring cyclization and condensation processes .

Optical Applications

Due to its structural properties, 2-Butyl-5-hydroxy-1H-imidazole can be incorporated into molecules used in optical applications. This includes dyes and chromophores for use in light-emitting devices and solar cells, where the imidazole ring can contribute to the photophysical properties of the material .

Safety and Hazards

While specific safety and hazards information for “2-Butyl-5-hydroxy-1H-imidazole” was not found in the retrieved papers, general safety measures for handling imidazole include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and exploring the potential applications of imidazole derivatives in various fields.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole compounds generally interact with their targets through their heterocyclic structure, which contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen . This structure allows imidazole to show both acidic and basic properties, making it amphoteric in nature .

Biochemical Pathways

Imidazole is a fundamental part of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 2-Butyl-5-hydroxy-1H-imidazole may influence pathways related to these molecules.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The reaction conditions for the synthesis of certain imidazole derivatives were mild enough for the inclusion of a variety of functional groups , suggesting that the compound might be stable under various conditions.

properties

IUPAC Name |

2-butyl-1H-imidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVQLMNLMKWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466036 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-5-hydroxy-1H-imidazole | |

CAS RN |

1026802-97-0 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)